molecular formula C18H20N2O B14249690 6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one CAS No. 357914-26-2

6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one

Katalognummer: B14249690
CAS-Nummer: 357914-26-2
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: XYVCQOKGDYFUCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazolidine ring fused with a cyclohexadienone moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one typically involves the reaction of 5,5-dimethyl-1-phenylpyrazolidine with 4-methylcyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2H-pyran-2-one
  • (4E)-4-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyldihydrofuran-2,3-dione

Uniqueness

6-(5,5-Dimethyl-1-phenylpyrazolidin-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one stands out due to its unique structural features, which confer specific chemical and biological properties not found in other similar compounds

Eigenschaften

CAS-Nummer

357914-26-2

Molekularformel

C18H20N2O

Molekulargewicht

280.4 g/mol

IUPAC-Name

2-(5,5-dimethyl-1-phenyl-4H-pyrazol-3-yl)-4-methylphenol

InChI

InChI=1S/C18H20N2O/c1-13-9-10-17(21)15(11-13)16-12-18(2,3)20(19-16)14-7-5-4-6-8-14/h4-11,21H,12H2,1-3H3

InChI-Schlüssel

XYVCQOKGDYFUCF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)O)C2=NN(C(C2)(C)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.